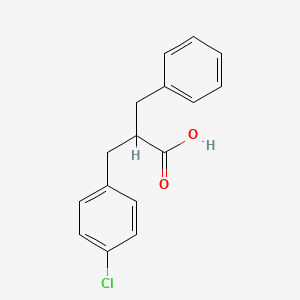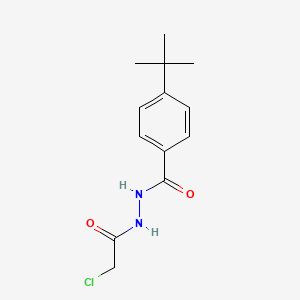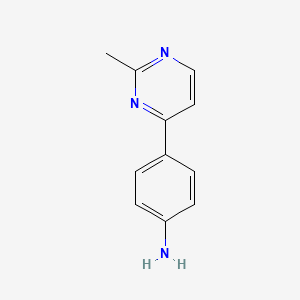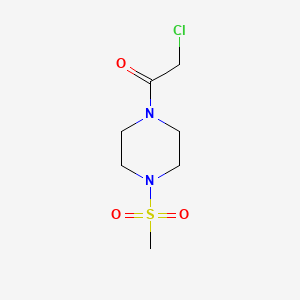
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
描述
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide, commonly known as AQ-13, is a novel compound that has gained significant attention in the field of scientific research. AQ-13 is a sulfonamide derivative that has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, colon, and ovarian cancer cells.
作用机制
The mechanism of action of AQ-13 involves the inhibition of the proteasome, a cellular complex that degrades damaged and misfolded proteins. AQ-13 binds to the active site of the proteasome, preventing it from functioning properly. This leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
AQ-13 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, AQ-13 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, AQ-13 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
AQ-13 has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. In addition, AQ-13 has been shown to exhibit potent anticancer activity against various types of cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, AQ-13 has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not well understood. In addition, AQ-13 has not been extensively studied in vivo, making it difficult to assess its potential toxicities and side effects.
未来方向
There are several future directions for research on AQ-13. First, further studies are needed to elucidate the pharmacological properties of AQ-13, including its pharmacokinetics and toxicity. Second, studies are needed to investigate the potential of AQ-13 as a combination therapy with other anticancer agents. Third, studies are needed to investigate the role of AQ-13 in other cellular processes, such as protein quality control and inflammation. Finally, studies are needed to investigate the potential of AQ-13 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
AQ-13 is a novel compound that has shown promising anticancer activity in vitro. Its mechanism of action involves the inhibition of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately cell death. AQ-13 has several advantages for lab experiments, including its potency and selectivity as a proteasome inhibitor. However, further studies are needed to elucidate its pharmacological properties and potential toxicities. AQ-13 has several future directions for research, including its potential as a combination therapy and as a therapeutic agent for other diseases.
科学研究应用
AQ-13 has been extensively studied for its anticancer activity. In vitro studies have shown that AQ-13 induces apoptosis in cancer cells by activating the caspase pathway. In addition, AQ-13 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, AQ-13 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-11-7-3-2-6-10(11)20-13)22-25(23,24)12-8-4-1-5-9(12)15(17,18)19/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGXWMPLXLEJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)
![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)

![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)
![Acetic acid, [[(2-bromophenyl)methyl]thio]-](/img/structure/B3372195.png)
